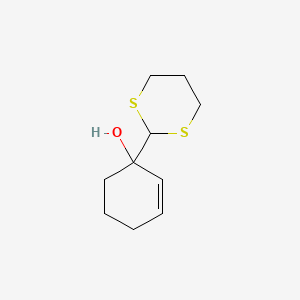
1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol is an organic compound with the molecular formula C10H16OS2. It is characterized by the presence of a cyclohexene ring substituted with a 1,3-dithiane group and a hydroxyl group.
Méthodes De Préparation
The synthesis of 1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol typically involves the reaction of 1,3-dithiane with cyclohexenone. The reaction conditions often include the use of a base such as lithium diisopropylamide (LDA) to deprotonate the 1,3-dithiane, followed by nucleophilic addition to the cyclohexenone . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis provides a foundation for potential scale-up processes. The key steps involve careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The 1,3-dithiane group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction can produce a secondary alcohol .
Applications De Recherche Scientifique
1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the 1,3-dithiane group can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and other proteins, influencing cellular processes and pathways .
Comparaison Avec Des Composés Similaires
1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol can be compared with other similar compounds, such as:
1-(2-Ethyl-(1,3)dithian-2-yl)-cyclohexanol: This compound has a similar structure but with an ethyl group substitution, which can affect its reactivity and applications.
1,3-Dithiane: A simpler compound that lacks the cyclohexene ring and hydroxyl group, making it less versatile in certain reactions.
Cyclohexenone: A precursor in the synthesis of this compound, it is a key intermediate in many organic reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
53178-46-4 |
|---|---|
Formule moléculaire |
C10H16OS2 |
Poids moléculaire |
216.4 g/mol |
Nom IUPAC |
1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16OS2/c11-10(5-2-1-3-6-10)9-12-7-4-8-13-9/h2,5,9,11H,1,3-4,6-8H2 |
Clé InChI |
BXAYQNWOCOYACP-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC(C1)(C2SCCCS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















